molecular formula C18H22N2O5S B2817126 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide CAS No. 899739-56-1

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2817126
CAS No.: 899739-56-1
M. Wt: 378.44
InChI Key: KLCIXMIAJYZXRO-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is an organic compound with a complex structure that includes methoxy, benzyl, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 4-methoxybenzylamine with a sulfonyl chloride to form a sulfonamide intermediate, which is then reacted with an appropriate benzoyl chloride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-methylbenzyl)benzamide: Similar structure but with a methyl group instead of a sulfamoyl group.

    4-methoxybenzenamide, N-(4-methoxyphenyl): Lacks the sulfamoyl and ethyl groups.

Uniqueness

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is unique due to the presence of both methoxy and sulfamoyl groups, which can impart distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

4-methoxy-N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-24-16-7-3-14(4-8-16)13-20-26(22,23)12-11-19-18(21)15-5-9-17(25-2)10-6-15/h3-10,20H,11-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCIXMIAJYZXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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